molecular formula C18H18N2O3S B4779487 N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Cat. No. B4779487
M. Wt: 342.4 g/mol
InChI Key: LXWUNIKBVXIAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide, also known as TAK-063, is a novel drug candidate that has gained significant attention in the field of neuroscience research. TAK-063 is a selective antagonist of the glycine transporter 1 (GlyT1) and has shown promising results in preclinical studies for the treatment of schizophrenia and other psychiatric disorders.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This mechanism has been shown to improve cognitive function and reduce the negative symptoms of schizophrenia in preclinical models.
Biochemical and physiological effects:
This compound has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor function. This has been linked to improvements in cognitive function and the reduction of negative symptoms in preclinical models of schizophrenia. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide in lab experiments include its potent and selective inhibition of GlyT1, its favorable safety profile, and its potential to improve cognitive function and reduce negative symptoms in preclinical models of schizophrenia. However, the limitations of using this compound in lab experiments include its limited availability and the need for further studies to evaluate its long-term safety and efficacy in clinical trials.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide. These include the evaluation of its efficacy and safety in clinical trials for the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential for use in combination therapy with other drugs. Finally, the development of new and improved synthesis methods for this compound may increase its availability and reduce the cost of production.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide has been extensively studied in various preclinical models to evaluate its efficacy and safety for the treatment of schizophrenia. The drug has shown potent and selective inhibition of GlyT1, leading to increased levels of glycine in the synaptic cleft and enhanced NMDA receptor function. This mechanism of action has been linked to the positive and negative symptoms of schizophrenia, suggesting that this compound may have a broad therapeutic potential.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-5-3-6-15(13(12)2)19-18(21)11-22-10-14-9-16(23-20-14)17-7-4-8-24-17/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUNIKBVXIAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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